2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
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Overview
Description
2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is an organic compound that features a complex structure with a methoxyphenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-3-yloxy group is introduced to the azetidine ring.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the azetidine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridin-3-yloxy group can form hydrogen bonds with polar residues. The azetidine ring provides rigidity to the molecule, enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)azetidin-1-yl)ethanone: Similar structure but with a pyridin-2-yloxy group.
2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)azetidin-1-yl)ethanone: Similar structure but with a pyridin-4-yloxy group.
2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
Uniqueness
The uniqueness of 2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, while the pyridin-3-yloxy group provides potential sites for hydrogen bonding and electronic interactions.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-16-7-3-2-5-13(16)9-17(20)19-11-15(12-19)22-14-6-4-8-18-10-14/h2-8,10,15H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHHVHNIPTUTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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